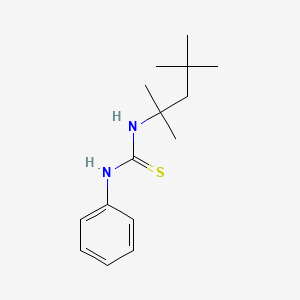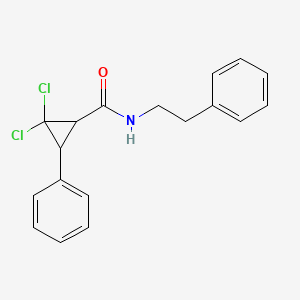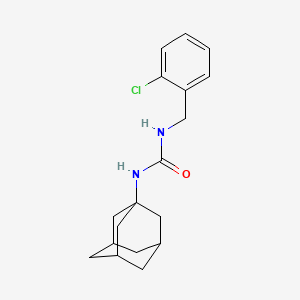
1-Phenyl-3-(2,4,4-trimethylpentan-2-yl)thiourea
Übersicht
Beschreibung
1-Phenyl-3-(2,4,4-trimethylpentan-2-yl)thiourea is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a thiourea group attached to a phenyl ring and a branched alkyl chain, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(2,4,4-trimethylpentan-2-yl)thiourea typically involves the reaction of an isocyanate with an amine. One common method includes the reaction of phenyl isocyanate with 2,4,4-trimethylpentan-2-amine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-3-(2,4,4-trimethylpentan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert solvent like ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often require acidic or basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(2,4,4-trimethylpentan-2-yl)thiourea has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of specialty chemicals, such as corrosion inhibitors and stabilizers for polymers.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(2,4,4-trimethylpentan-2-yl)thiourea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anticancer activity by inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Shares a similar alkyl chain but differs in the functional group attached to the phenyl ring.
1-Phenyl-3-methylpenta-1,2,4-triene: Similar in having a phenyl ring but differs significantly in the alkyl chain structure and functional groups.
Uniqueness: 1-Phenyl-3-(2,4,4-trimethylpentan-2-yl)thiourea is unique due to its specific combination of a thiourea group with a branched alkyl chain and a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
1-phenyl-3-(2,4,4-trimethylpentan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-14(2,3)11-15(4,5)17-13(18)16-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKSEWHIJKLRCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=S)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4230616.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4230634.png)
![4-amino-N-[2-[[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride](/img/structure/B4230637.png)
![3-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-5-hydroxy-3-phenyl-4H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4230641.png)
![2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide](/img/structure/B4230648.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4230655.png)
![N-(3-acetylphenyl)-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4230663.png)
![3-{4-[4-(Pyridin-4-ylcarbonyl)phenyl]piperazin-1-yl}-1-(thiophen-2-ylmethyl)pyrrolidine-2,5-dione](/img/structure/B4230668.png)

![N-(4-fluorophenyl)-2-[1-(3-methylbenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B4230694.png)

![(2-{3-[2-(2,4-dichlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethyl)diethylamine hydrobromide](/img/structure/B4230709.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4230716.png)
